2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride
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Overview
Description
2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride is a chemical compound characterized by the presence of both difluoroethoxy and trifluoromethyl groups attached to an aniline core
Preparation Methods
The synthesis of 2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride typically involves multiple steps, starting with the preparation of the difluoroethoxy and trifluoromethyl intermediates. One common synthetic route includes the nucleophilic substitution reaction where a difluoroethoxy group is introduced to an aniline derivative. The trifluoromethyl group can be added through radical trifluoromethylation, a process that has seen significant advancements in recent years . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing continuous flow processes and advanced catalytic systems .
Chemical Reactions Analysis
2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the difluoroethoxy or trifluoromethyl groups can be replaced by other functional groups under appropriate conditions
Scientific Research Applications
2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drugs targeting specific diseases.
Industry: It is utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The difluoroethoxy and trifluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, often leading to inhibition or modulation of their activity. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride can be compared with other similar compounds such as:
2-(2,2-Difluoroethoxy)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)aniline: Lacks the difluoroethoxy group, which affects its overall stability and interaction with molecular targets.
2-(2,2-Difluoroethoxy)-5-methylaniline:
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct properties and wide range of applications.
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-5-(trifluoromethyl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5NO.ClH/c10-8(11)4-16-7-2-1-5(3-6(7)15)9(12,13)14;/h1-3,8H,4,15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWCXLNZQAMRAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)OCC(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF5NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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